N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide typically involves multiple steps, starting with the preparation of the dibenzo[a,c]phenazine core. One common method involves the oxidative skeletal rearrangement of 1,1’-binaphthalene-2,2’-diamine (BINAM) to form dibenzo[a,c]phenazine .
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the phenazine core, leading to different reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents and catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. It also interacts with various enzymes and proteins, inhibiting their functions and contributing to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial activity.
The uniqueness of this compound lies in its specific structural modifications, which enhance its biological activities and make it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)phenanthro[9,10-b]quinoxaline-11-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O/c1-17-11-13-20(15-18(17)2)30-29(33)19-12-14-25-26(16-19)32-28-24-10-6-4-8-22(24)21-7-3-5-9-23(21)27(28)31-25/h3-16H,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDUQQKTACWYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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